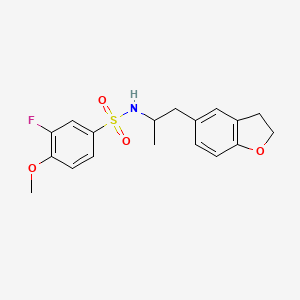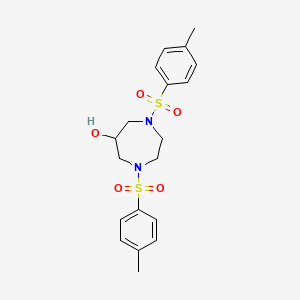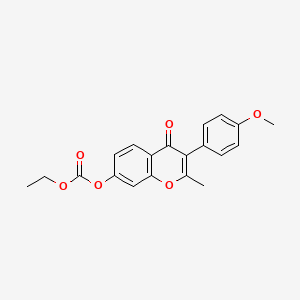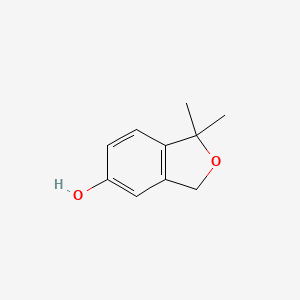
3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar sulfonamide and amide derivatives incorporating piperazine and pyridazine moieties often involves multi-step reactions starting from chloro-substituted pyridazine derivatives. These are reacted with various nucleophiles, including homopiperazine, in the presence of reagents like triethylamine and dichloromethane, leading to the target compounds (Bhatt, Kant, & Singh, 2016).
Molecular Structure Analysis
Molecular structure analysis through techniques such as X-ray diffraction, NMR, and LCMS is crucial for confirming the synthesis of such complex molecules. The precise structural arrangement, including the orientation of substituents and the conformation of the heterocyclic rings, significantly influences the compound's chemical reactivity and potential biological activity. However, specific details on the molecular structure analysis of this exact compound are not readily available in the provided literature.
Chemical Reactions and Properties
Compounds with similar structures have been shown to undergo various chemical reactions, including nucleophilic substitution and cycloaddition, leading to diverse derivatives. For example, reactions with nucleophiles can yield substituted imidazopyridazines, demonstrating the versatility and reactivity of the pyridazine core (Oishi et al., 1989).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of such compounds are influenced by the nature of substituents and the overall molecular structure. These properties are critical for determining the compound's suitability for further development in pharmaceutical applications. Unfortunately, specific data on the physical properties of this compound were not covered in the available literature.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are essential for understanding the compound's utility in synthetic chemistry and drug development. Sulfonamide derivatives, for instance, exhibit a wide range of biological activities, which are often attributed to their ability to act as enzyme inhibitors or receptor antagonists (Ammar et al., 2004).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- The synthesis of sulfonamide and amide derivatives incorporating the piperazine ring and imidazo[1,2-b]pyridazine moiety has been shown to yield compounds with significant in vitro antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activity (Bhatt, Kant, & Singh, 2016).
- Novel sulfonamide derivatives of 1-aryl-6-pyrazol-1-yl-pyridazines were synthesized, showcasing their potential as inhibitors of human carbonic anhydrases, highlighting the role of sulfonamide derivatives in inhibiting various biochemical processes (Komshina et al., 2020).
Anticancer and Antidiabetic Activities
- Certain derivatives have demonstrated antiproliferative activity against human cancer cell lines, suggesting their potential as anticancer agents (Mallesha et al., 2012).
- Triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, indicating their utility in anti-diabetic medication development (Bindu, Vijayalakshmi, & Manikandan, 2019).
Biological Screening and Molecular Docking Studies
- Molecular docking studies have been employed to understand the interaction of these compounds with biological targets, providing insights into their mechanism of action and potential for drug development (Katariya, Vennapu, & Shah, 2021).
- The synthesis of heterocyclic systems with anticipated biological activities, including pyrazol-1-yl-pyridazin-3-ones, has been explored, with some compounds showing promise in antibacterial and anticancer activities (Youssef et al., 2005).
Propiedades
IUPAC Name |
3-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2S/c1-14-8-9-25(22-14)18-7-6-17(20-21-18)23-10-12-24(13-11-23)28(26,27)16-4-2-15(19)3-5-16/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBJXJUALSNUSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Chlorothiophen-2-yl)methyl]-N-[2-(oxolan-2-yl)ethyl]prop-2-enamide](/img/structure/B2485983.png)
![(2-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethyl)amine hydrochloride](/img/structure/B2485984.png)



![N-{1-Butylcarbamoyl-2-[5-(4-nitro-phenyl)-furan-2--yl]-vinyl}-4-methyl-benzamide](/img/structure/B2485989.png)
![N-[6-chloro-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2485991.png)


![4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2485998.png)


![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)furan-2-carboxamide](/img/structure/B2486004.png)
![2,2,2-trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide](/img/structure/B2486005.png)